molecular formula C8H5BrF2O2 B3030943 3-Bromo-4-(difluoromethyl)benzoic acid CAS No. 1131615-04-7

3-Bromo-4-(difluoromethyl)benzoic acid

Cat. No.: B3030943
CAS No.: 1131615-04-7
M. Wt: 251.02
InChI Key: QUYNTKMTYJLIIG-UHFFFAOYSA-N
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Description

Significance of Halogenated and Fluorinated Benzoic Acids as Advanced Chemical Scaffolds

Halogenated and fluorinated benzoic acids are a well-established class of intermediates in organic synthesis. The presence of halogens, such as bromine and fluorine, on the benzoic acid core significantly influences the electronic properties and reactivity of the molecule. Halogenation can improve the affinity of molecules for biological targets and enhance their passage through cell membranes. acs.orgnih.gov Specifically, the introduction of fluorine atoms can alter the physical, chemical, and biological characteristics of these compounds, making them valuable in pharmaceuticals, agrochemicals, and materials science. acs.org

These substituted benzoic acids serve as versatile precursors in a multitude of chemical transformations, including cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks. The carboxylic acid group provides a handle for further functionalization, such as amide bond formation or esterification, further expanding their synthetic utility.

Overview of 3-Bromo-4-(difluoromethyl)benzoic Acid as a Building Block in Organic Synthesis

This compound combines the advantageous features of both brominated and fluorinated benzoic acids. The bromine atom at the meta-position relative to the carboxylic acid can participate in various coupling reactions, allowing for the introduction of diverse substituents. The difluoromethyl group, positioned ortho to the bromine, imparts unique electronic and steric properties.

This compound's utility as a building block is primarily centered on its role as a precursor for more complex molecules. innospk.com Its defined chemical structure and reactivity make it a reliable starting material in multi-step synthetic sequences aimed at producing novel compounds with potential biological activity.

Below are the key chemical identifiers and properties of this compound:

PropertyValue
CAS Number 1131615-04-7
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.02 g/mol
Appearance White to off-white solid
Storage Temperature 2-8°C

Data sourced from chemical supplier information. chemicalbook.com

Strategic Importance of Difluoromethylated Aromatic Systems in Medicinal and Agrochemical Sciences

The incorporation of a difluoromethyl (CHF₂) group into aromatic systems is a strategic approach widely employed in the design of new drugs and agrochemicals. acs.orgacs.org The CHF₂ group is often considered a lipophilic bioisostere of a hydroxyl or thiol group, meaning it can mimic these groups in biological systems while offering improved metabolic stability and membrane permeability. mdpi.com

In the context of agrochemicals, the presence of a difluoromethyl group can enhance the biological activity of pesticides. acs.orgccspublishing.org.cn Difluoromethylation can moderately regulate key properties such as metabolic stability, lipophilicity, and bioavailability, which are crucial for the efficacy and environmental profile of these products. acs.orgacs.org The growing number of patents and research articles focusing on difluoromethyl-containing compounds underscores their increasing importance in the development of new and effective agrochemical solutions. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYNTKMTYJLIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660775
Record name 3-Bromo-4-(difluoromethyl)benzoic acid
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Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131615-04-7
Record name Benzoic acid, 3-bromo-4-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131615-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(difluoromethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Design for 3 Bromo 4 Difluoromethyl Benzoic Acid

Established Synthetic Pathways Towards 3-Bromo-4-(difluoromethyl)benzoic Acid

The construction of this compound typically involves a multi-step approach, carefully orchestrating the introduction of the bromo, difluoromethyl, and carboxyl moieties onto the benzene (B151609) ring. The order of these transformations is critical to achieving the desired substitution pattern due to the directing effects of the existing substituents.

Multi-Step Reaction Sequences for Aromatic Carboxylic Acids

A common strategy for the synthesis of aromatic carboxylic acids like the target molecule involves the oxidation of a precursor in which the carbon atom of the future carboxyl group is at a lower oxidation state, such as a methyl or aldehyde group. For instance, a plausible route could commence with a suitably substituted toluene (B28343) derivative, which is then oxidized in the final step to yield the benzoic acid.

An analogous multi-step synthesis has been reported for 3-bromo-4-(trifluoromethyl)benzoic acid, which provides a strategic blueprint. This synthesis starts from 3-nitro-4-(trifluoromethyl)benzoic acid and proceeds through a four-step sequence involving reduction of the nitro group, a Sandmeyer reaction to introduce the bromine, and subsequent functional group manipulations. chemicalbook.com This highlights a common tactic: installing the substituents in a specific order to control regioselectivity.

Introduction of Halogen and Difluoromethyl Substituents via Directed Functionalization

The introduction of the bromine atom at the meta-position to the difluoromethyl group and ortho to the eventual carboxyl group requires careful consideration of directing effects. If starting with a 4-(difluoromethyl) substituted benzene ring, direct bromination would likely lead to a mixture of isomers.

A more controlled approach involves utilizing a directing group. For example, an amino group is a strong ortho-, para-director. Therefore, a synthetic strategy could involve the bromination of a 4-(difluoromethyl)aniline (B1424316) derivative. The amino group would direct the incoming bromine to the desired position. Subsequently, the amino group can be converted to the carboxylic acid functionality via a Sandmeyer-type reaction or other transformations.

The Sandmeyer reaction is a versatile method for converting an aryl amine to an aryl halide via a diazonium salt intermediate. wikipedia.orgnih.gov This reaction is catalyzed by copper(I) salts and allows for the precise installation of a bromine atom. google.comorganic-chemistry.org

Carboxyl Group Formation and Derivatization

The final step in many synthetic sequences is the formation of the carboxylic acid group. This can be achieved through various methods, including the oxidation of a methyl group, an aldehyde, or the hydrolysis of a nitrile.

For instance, if a 3-bromo-4-(difluoromethyl)toluene intermediate is prepared, it can be oxidized using strong oxidizing agents like potassium permanganate (B83412) to yield the desired benzoic acid. Alternatively, a 3-bromo-4-(difluoromethyl)benzaldehyde (B13128666) can be oxidized to the corresponding carboxylic acid.

Another established method is the carbonation of an organometallic reagent. A 1,2-dibromo-4-(difluoromethyl)benzene (B6226358) could be selectively lithiated at the less sterically hindered bromine, followed by quenching with carbon dioxide to introduce the carboxyl group.

Development of Novel Synthetic Approaches and Catalyst Systems

Recent advancements in organometallic chemistry have opened new avenues for the synthesis of fluorinated aromatic compounds, offering milder reaction conditions and improved efficiency.

Catalytic Difluoromethylation of Aromatic Halides and Precursors

The direct introduction of the difluoromethyl group onto an aromatic ring is a significant area of research. Modern methods often rely on the cross-coupling of an aryl halide with a difluoromethyl source, mediated by a transition metal catalyst.

Nickel-based catalytic systems have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the difluoromethylation of aryl halides. These reactions offer a direct route to introduce the -CF₂H group, potentially streamlining the synthesis of this compound.

One approach involves the nickel-catalyzed cross-coupling of an aryl bromide with a difluoromethylating agent. For example, a precursor such as 3,4-dibromobenzoic acid could potentially be selectively difluoromethylated at one of the bromine positions using a nickel catalyst. Research has demonstrated the utility of various difluoromethyl sources in these couplings. rsc.org

Recent studies have highlighted the effectiveness of nickel catalysis in the difluoromethylation of a wide range of aryl halides, including those bearing various functional groups. These methods often employ readily available difluoromethyl sources and proceed under relatively mild conditions, making them attractive for complex molecule synthesis. rsc.org

Radical Difluoromethylation Strategies

The introduction of the difluoromethyl (CF₂H) group is a key step in the synthesis of the target molecule and is often accomplished through radical-based methodologies. The CF₂H group has gained significant attention in medicinal chemistry due to its unique properties as a lipophilic bioisostere of hydroxyl and thiol groups. nih.gov Radical difluoromethylation has emerged as a powerful tool for this purpose, offering pathways that are often complementary to traditional nucleophilic or electrophilic methods. rsc.org

Recent advancements have focused on the development of practical and efficient methods for generating difluoromethyl radicals and directing their addition to aromatic systems. researchgate.net Photocatalytic strategies, for instance, utilize visible light to initiate the formation of difluoromethyl radicals from stable, readily available precursors under mild conditions. researchgate.net These methods are advantageous as they often avoid the harsh reagents and high temperatures associated with older techniques. The general approach involves a photocatalyst that, upon excitation, engages in a single-electron transfer (SET) process with a difluoromethyl source to generate the reactive •CF₂H radical. This radical can then be trapped by a suitable aromatic precursor to form the desired product. The versatility of these radical strategies allows for the functionalization of a wide array of substrates, including complex heteroaromatics. rsc.orgresearchgate.net

Table 1: Overview of Radical Difluoromethylation Concepts

Strategy Description Key Features
Photocatalytic Generation Utilizes a photocatalyst and light to generate •CF₂H radicals from a precursor (e.g., imidazole (B134444) salt reagents). researchgate.net Mild reaction conditions, high functional group tolerance, good for late-stage functionalization.
Metal-Mediated Activation Employs transition metals to facilitate the formation of difluoromethyl radicals from sources like fluorosulfonyl difluoroacetic acid methyl ester. Can offer high reactivity and selectivity, but may have substrate limitations. researchgate.net

| Radical Initiators | Uses traditional radical initiators (e.g., peroxides) under thermal conditions to generate •CF₂H radicals. | A more classical approach, often requiring higher temperatures and less functional group compatibility. |

Regioselective Functionalization Techniques on Benzoic Acid Scaffolds

Achieving the specific 3-bromo-4-(difluoromethyl) substitution pattern on a benzoic acid scaffold is a significant challenge due to the directing effects of the substituents. The carboxylate group is a deactivating meta-director for electrophilic aromatic substitution, yet it can act as an effective ortho-directing group in transition-metal-catalyzed C-H activation reactions. nih.govscispace.com Overcoming these inherent electronic and steric preferences is key to developing a successful synthetic route.

Selective C-H bond functionalization has become a powerful strategy for modifying organic molecules in a step-economical fashion. researchgate.netresearchgate.net While ortho-C-H functionalizations of benzoic acids are well-studied, methods to control meta-position reactivity have been a more formidable challenge. nih.govnih.gov

Recent breakthroughs have involved the design of specialized templates or ligands that can override the natural ortho-directing tendency of the carboxylate group. For example, nitrile-based sulfonamide templates have been developed that enable the meta-C-H olefination and acetoxylation of a broad range of benzoic acid derivatives using palladium catalysis. nih.gov These templates create a macrocyclic pre-transition state that positions the catalyst for activation of the distal meta-C-H bond. Such strategies are critical for synthesizing complex benzoic acid derivatives that would be difficult to access through classical methods, which often require harsh conditions. nih.govresearchgate.net

Table 2: Comparison of Regioselective Functionalization Methods for Benzoic Acids

Position Method Catalyst/Reagent Key Feature
ortho Directed C-H Activation Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) nih.gov Utilizes the carboxylate group to direct functionalization to the adjacent position.
meta Template-Assisted C-H Activation Palladium (e.g., Pd(OAc)₂) with a nitrile-based template nih.gov Overcomes the inherent ortho-directing effect to functionalize the meta position.

| meta/para | Ligand-Enabled C-H Activation | Palladium with a specialized tetrahydrophenazine-based ligand researchgate.net | Steric effects from the ligand control regioselectivity in non-directed C-H arylation. |

Utilization of Hypervalent Iodine(III) Reagents for C-H Difluoromethylation

Hypervalent iodine(III) reagents have emerged as versatile and environmentally friendly tools in modern organic synthesis, capable of mediating a wide range of transformations, including radical reactions. nih.govnih.gov One of their most powerful applications is in the direct C-H difluoromethylation of arenes and heteroarenes. acs.orgacs.org

Specifically, [bis(difluoroacetoxy)iodo]benzene and related hypervalent iodine(III) compounds containing difluoroacetoxy ligands serve as excellent precursors for difluoromethyl radicals. acs.org The key to their reactivity is the relatively weak hypervalent bond, which can undergo homolytic cleavage upon irradiation with visible light. nih.govacs.org This photolytic process generates a difluoromethyl radical and an iodanyl radical without the need for any additional catalysts or reagents. acs.orgacs.org

The proposed mechanism involves the initial photolysis of the iodine(III) reagent to form a carboxyl radical, which then undergoes rapid decarboxylation to afford the difluoromethyl radical. This radical subsequently adds to the aromatic substrate, and a final oxidation and deprotonation step yields the difluoromethylated product. acs.org This method is noted for its mild conditions and the ease of preparation and handling of the iodine(III) reagents. acs.org

Table 3: Examples of Hypervalent Iodine(III) Reagents in Radical Chemistry

Reagent Class Radical Generated Application
[Bis(difluoroacetoxy)iodo]arenes Difluoromethyl radical (•CF₂H) Direct C-H difluoromethylation of heteroarenes. acs.orgacs.org
Azidobenziodoxoles Azido radical (•N₃) Direct azidation of C-H bonds. nih.gov
Trifluoromethylbenziodoxoles Trifluoromethyl radical (•CF₃) Trifluoromethylation reactions. nih.gov

Advanced Synthetic Intermediate Utility of this compound

The strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and a difluoromethyl group—makes this compound a highly valuable and versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Preparation of Diverse Functionalized Benzoic Acid Precursors

As a synthetic building block, this compound offers multiple reaction sites for elaboration. Each functional group can be addressed with a high degree of chemical selectivity, allowing for the stepwise construction of intricate molecular architectures.

Carboxylic Acid Group: The carboxyl moiety is a versatile handle for a wide range of transformations. It can be readily converted into esters, amides, acid chlorides, or alcohols. These derivatizations are fundamental steps in the synthesis of active pharmaceutical ingredients and other functional materials.

Bromo Group: The bromine atom is an ideal functional group for transition metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzene ring. This allows for the introduction of a vast array of substituents, including alkyl, aryl, heteroaryl, and amino groups.

Difluoromethyl Group: The CF₂H group is generally stable under many reaction conditions, making it a robust spectator group during the modification of other parts of the molecule. Its presence is often crucial for modulating the physicochemical and biological properties of the final compound, such as lipophilicity and metabolic stability. nih.gov

The combination of these reactive sites allows for a modular approach to synthesis, where complex target molecules can be assembled efficiently from this pre-functionalized precursor.

Derivatization from Related Halogenated and Fluorinated Benzoic Acid Analogs

The synthesis and derivatization of halogenated and fluorinated benzoic acids are central to the production of agrochemicals, pharmaceuticals, and specialty polymers. The specific nature and position of the halogen and fluorinated substituents profoundly influence the chemical reactivity and potential applications of the compound.

For instance, the synthesis of the related compound 3-bromo-4-fluorobenzoic acid can be achieved from fluorobenzene (B45895) through a sequence of acylation, bromination, and oxidation with hypochlorite. google.comgoogle.com This highlights the multi-step processes often required to install the desired substitution pattern on the aromatic ring. The conversion of a fluoro group to a difluoromethyl group, or vice-versa, represents a significant synthetic challenge, and thus compounds like 3-bromo-4-fluorobenzoic acid and this compound are typically considered distinct building blocks rather than being readily interconverted.

The derivatization of perfluorocarboxylic acids often involves esterification to improve their volatility for analytical techniques like gas chromatography. nih.gov Similarly, the carboxylic acid group on non-perfluorinated analogs like this compound can be derivatized to facilitate purification or to prepare for subsequent reactions. The presence of different halogens on the ring (e.g., F vs. Br) also opens up different synthetic possibilities; for example, aryl fluorides are less reactive in standard cross-coupling reactions than aryl bromides, but they can undergo nucleophilic aromatic substitution under certain conditions. arkat-usa.org This differential reactivity allows chemists to selectively modify one part of a polyhalogenated molecule while leaving other parts intact.

Table 4: List of Compounds Mentioned

Compound Name
This compound
3-bromo-4-fluorobenzoic acid
[Bis(difluoroacetoxy)iodo]benzene
Fluorobenzene
Azidobenziodoxoles
Trifluoromethylbenziodoxoles

Chemical Reactivity and Functional Group Transformations of 3 Bromo 4 Difluoromethyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, and its reactivity in 3-Bromo-4-(difluoromethyl)benzoic acid is well-established. It readily undergoes reactions typical of aromatic carboxylic acids, including esterification, amidation, reduction, and activation.

Esterification and Amidation Reactions for Conjugate Formation

Esterification and amidation are fundamental reactions for converting carboxylic acids into more complex derivatives and for forming conjugates with other molecules.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This equilibrium-driven process is typically performed with an excess of the alcohol to drive the reaction toward the ester product.

Amidation: The formation of amides from this compound requires the activation of the carboxyl group, as direct reaction with an amine is generally slow. A common and effective method involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). pearson.com The resulting 3-bromo-4-(difluoromethyl)benzoyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to form the corresponding amide in high yield.

Table 1: Typical Conditions for Esterification and Amidation
TransformationReagentsTypical ConditionsProduct
Esterification (Fischer)Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.)Reflux in excess alcoholAlkyl 3-bromo-4-(difluoromethyl)benzoate
Amidation (Two-step)1. SOCl₂ or (COCl)₂Anhydrous solvent (e.g., DCM, Toluene), Reflux3-Bromo-4-(difluoromethyl)benzoyl chloride
2. Amine (RNH₂ or R₂NH), Base (e.g., Et₃N)Anhydrous solvent (e.g., DCM), 0 °C to RTN-Alkyl-3-bromo-4-(difluoromethyl)benzamide

Reduction and Activation Pathways of the Carboxyl Group

Beyond forming esters and amides, the carboxyl group can be reduced to an alcohol or activated for other transformations.

Reduction: The carboxylic acid moiety can be completely reduced to a primary alcohol, yielding (3-Bromo-4-(difluoromethyl)phenyl)methanol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose. pearson.comdoubtnut.comtestbook.combyjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. The benzene (B151609) ring and the difluoromethyl group are inert to these conditions.

Activation: As mentioned previously, conversion to an acyl chloride is a key activation strategy. researchgate.net Reagents like thionyl chloride and oxalyl chloride are effective for this purpose. pearson.com The resulting acyl chloride is a versatile intermediate that can be used not only for amidation but also for Friedel-Crafts acylation reactions, further extending the synthetic utility of the parent molecule.

Transformations Involving the Aromatic Bromine and Difluoromethyl Groups

The aromatic ring of this compound is substituted with both a bromine atom and a difluoromethyl group, providing further avenues for synthetic modification.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Aryl-Aryl Bond Formation

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, to form a biaryl compound. libretexts.org The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and a suitable ligand, such as a phosphine (B1218219) (e.g., PPh₃, SPhos, XPhos). yonedalabs.comorganic-chemistry.orgnih.gov This method is highly versatile and tolerant of a wide range of functional groups, including the carboxylic acid and difluoromethyl moieties.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. numberanalytics.comorganic-chemistry.org It is also catalyzed by a palladium complex and requires a base, often a tertiary amine like triethylamine (B128534) (Et₃N). beilstein-journals.org The reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene double bond.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to produce an arylalkyne. organic-chemistry.org The Sonogashira reaction is unique in that it typically requires a dual catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemTypical BaseGeneral Product
Suzuki-MiyauraArylboronic acid (Ar'-B(OH)₂)Pd(0) complex (e.g., Pd(PPh₃)₄) + LigandK₂CO₃, K₃PO₄, Cs₂CO₃Biaryl compound
HeckAlkene (R-CH=CH₂)Pd(OAc)₂ + LigandEt₃N, K₂CO₃Substituted alkene
SonogashiraTerminal alkyne (R-C≡CH)Pd(0) complex + Cu(I) salt (e.g., CuI)Et₃N, PiperidineArylalkyne

Nucleophilic Aromatic Substitution with Fluorinated Moieties

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comlibretexts.orgmasterorganicchemistry.com In this compound, the difluoromethyl group and the carboxylic acid group are both electron-withdrawing. These groups activate the ring toward nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. latech.edu

Although the bromine is meta to the carboxylic acid, the strong inductive effect of the adjacent difluoromethyl group enhances the electrophilicity of the carbon atom bearing the bromine, making SNAr reactions possible under certain conditions. A patent for the related compound, 3-bromo-4-fluoro-benzoic acid, describes a nucleophilic substitution reaction where it reacts with potassium phenolate (B1203915) in the presence of a copper catalyst to displace the bromine atom. google.com Similar copper-catalyzed or thermally driven substitutions with fluorinated nucleophiles, such as fluorinated alkoxides, could potentially be applied to this compound to introduce fluorinated moieties.

Selective Chemical Modifications of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is generally considered to be chemically robust and stable due to the high strength of the carbon-fluorine bonds. tcichemicals.com Direct chemical modification of this group is challenging and not as common as transformations of the other functional groups in the molecule.

The C-H bond in the CF₂H group is weakly acidic and can be deprotonated under strongly basic conditions to generate an α,α-difluorobenzyl carbanion. researchgate.net This reactive intermediate could then, in principle, be trapped by an electrophile. However, such strong conditions may not be compatible with the carboxylic acid group.

The CF₂H group is known to act as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups in medicinal chemistry. scienceopen.comresearchgate.netmdpi.com Most synthetic strategies focus on the introduction of the difluoromethyl group onto a molecule rather than its subsequent modification. rsc.org Therefore, for this compound, the difluoromethyl group is more likely to be retained as a key structural feature rather than a site for further chemical transformation under typical synthetic conditions.

Stereochemical Considerations and Control in Derivatization Reactions

Diastereoselective Synthesis of Complex Derivatives

No specific methods or reaction conditions have been reported for the diastereoselective synthesis of complex derivatives starting from this compound. The introduction of new chiral centers and the control of their relative stereochemistry are fundamental aspects of modern organic synthesis. Typically, this involves the use of chiral auxiliaries, catalysts, or reagents. While general principles of asymmetric synthesis are well-established, their application to this particular substituted benzoic acid has not been described. Research is absent on how the electronic and steric properties of the bromo and difluoromethyl substituents on the phenyl ring influence the stereochemical outcome of such reactions.

Regioselective Control in Multi-Substituted Systems

Similarly, there is a lack of information on achieving regioselective control in reactions involving derivatives of this compound. The benzene ring of this molecule has three distinct positions available for further substitution, and the directing effects of the existing bromo, difluoromethyl, and carboxylic acid groups are crucial for predicting and controlling the position of incoming reagents. While general rules for electrophilic and nucleophilic aromatic substitution exist, specific studies that systematically investigate and provide experimental data for the regiochemical outcomes of reactions on this substrate are not available. The interplay between these three different functional groups makes theoretical prediction challenging without empirical data.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Difluoromethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-4-(difluoromethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the proton of the difluoromethyl group.

The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. The proton at the C2 position, being ortho to the electron-withdrawing carboxylic acid group, would appear most downfield. The proton at C5, positioned between the bromine and difluoromethyl groups, and the proton at C6, ortho to the difluoromethyl group, would have distinct chemical shifts influenced by the neighboring substituents.

The most characteristic signal is that of the difluoromethyl (CHF₂) proton. Due to coupling with the two adjacent, magnetically equivalent fluorine atoms, this proton signal is expected to appear as a triplet (a 1:2:1 peak ratio), a definitive indicator of the -CHF₂ moiety. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, though its position can be highly variable and it may exchange with deuterated solvents.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of structurally similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
COOH> 10.0Broad Singlet (br s)N/A
Ar-H (H2)8.2 - 8.4Doublet (d)JH2-H6 ≈ 2 Hz (meta)
Ar-H (H5)7.8 - 8.0Doublet (d)JH5-H6 ≈ 8 Hz (ortho)
Ar-H (H6)7.6 - 7.8Doublet of Doublets (dd)JH6-H5 ≈ 8 Hz (ortho), JH6-H2 ≈ 2 Hz (meta)
CHF₂6.6 - 7.0Triplet (t)²JH-F ≈ 50-60 Hz

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the structure.

The carboxyl carbon (-COOH) is readily identified by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. The six aromatic carbons will have shifts between approximately 120 and 140 ppm. The carbon atoms directly attached to substituents (C1, C3, C4) can be distinguished based on the electronic effects of those groups. The carbon bonded to the bromine atom (C3) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the difluoromethyl group (C4) and the one bearing the carboxylic acid (C1) will also exhibit characteristic shifts.

A key feature in the ¹³C NMR spectrum is the signal for the difluoromethyl carbon (-CHF₂). In a proton-coupled spectrum, this carbon's signal would be split into a triplet by the two directly attached fluorine atoms, providing unambiguous confirmation of this group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of benzoic acid and its substituted derivatives. docbrown.info

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (Proton-Coupled)
COOH (C7)165 - 175Singlet
Ar-C (C1)130 - 135Singlet
Ar-C (C2)130 - 135Doublet
Ar-C (C3)120 - 125Singlet
Ar-C (C4)135 - 140Singlet
Ar-C (C5)128 - 132Doublet
Ar-C (C6)125 - 130Doublet
CHF₂ (C8)110 - 118Triplet (due to ¹JC-F coupling)

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine nuclei. It is particularly valuable for analyzing fluorinated compounds like this compound. The spectrum is expected to be simple yet highly informative.

The two fluorine atoms in the difluoromethyl group are chemically and magnetically equivalent, and thus they should give rise to a single resonance. This signal's chemical shift provides information about the electronic environment of the fluorine atoms. Crucially, this signal will be split into a doublet due to coupling with the single, adjacent proton (²JF-H). The observation of this doublet, with a coupling constant matching that of the proton's triplet in the ¹H NMR spectrum, provides definitive evidence for the -CHF₂ group and completes the structural assignment.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a sample.

The FTIR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. ucl.ac.uk The carbonyl (C=O) stretch of the acid group produces a very strong, sharp absorption band around 1700 cm⁻¹. ucl.ac.uk

Other key vibrations include the C-F stretching modes of the difluoromethyl group, which are expected to cause strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, while the C-Br stretch is expected at lower wavenumbers, typically below 700 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound Predicted data based on characteristic group frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)2500 - 3300Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (carboxylic acid)1680 - 1710Strong, Sharp
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-F stretches (difluoromethyl)1100 - 1300Strong
C-O stretch / O-H bend1200 - 1400Medium
C-Br stretch550 - 700Weak to Medium

Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O are strong in FTIR, non-polar, symmetric bonds often produce strong Raman signals. For this compound, the aromatic ring vibrations, especially the symmetric ring-breathing mode (around 1000 cm⁻¹), are expected to be prominent in the Raman spectrum. ias.ac.in

The C=O stretch will also be visible, though typically weaker than in the FTIR spectrum. The C-Br and C-F vibrations will also be Raman active. The combination of FTIR and Raman spectra provides a comprehensive "molecular fingerprint," allowing for unambiguous identification of the compound and confirmation of all its key functional components. ias.ac.inbohrium.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. The presence of a bromine atom profoundly influences the mass spectrum, providing a characteristic isotopic signature. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a distinctive pattern for the molecular ion peak (M+•), which appears as a pair of peaks (an "M/M+2 doublet") of almost equal intensity, separated by two mass-to-charge (m/z) units. libretexts.org This feature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of aromatic carboxylic acids under electron ionization (EI) is well-characterized and typically proceeds through specific pathways. docbrown.info For this compound, the initial ionization would form the molecular ion [C8H5BrF2O2]+•. Subsequent fragmentation is expected to follow pathways common to benzoic acids, influenced by the bromo and difluoromethyl substituents.

A primary fragmentation step for benzoic acid derivatives is the loss of the hydroxyl radical (•OH) to form a stable benzoyl cation. docbrown.info Another significant fragmentation involves the loss of the entire carboxyl group as COOH, or a sequential loss of CO and OH. The loss of a carbon dioxide (CO2) molecule is also a characteristic fragmentation reaction for deprotonated benzoic acids in techniques like electrospray ionization. sci-hub.se The difluoromethyl group (-CHF2) may also fragment, although cleavage of the C-C bond between the ring and the carboxyl group is generally more favorable.

Based on these principles, a predicted fragmentation pattern can be outlined. The molecular weight of this compound is 251.02 g/mol . The mass spectrum would exhibit molecular ion peaks corresponding to the two bromine isotopes.

Predicted Mass Spectrometry Fragmentation Data:

m/z (Predicted)Ion FormulaDescription of Fragment
250 / 252[C8H579BrF2O2]+• / [C8H581BrF2O2]+•Molecular ion (M+•) peak showing the characteristic 1:1 isotopic pattern for bromine.
233 / 235[C8H479BrF2O]+ / [C8H481BrF2O]+Loss of a hydroxyl radical (•OH) from the molecular ion, forming the acylium ion.
205 / 207[C7H479BrF2]+ / [C7H481BrF2]+Loss of a carboxyl radical (•COOH) from the molecular ion, or CO from the acylium ion.
126[C7H4F2]+•Loss of a bromine radical (•Br) from the [M-COOH]+ fragment.
77[C6H5]+While less direct, formation of a phenyl cation can occur through complex rearrangements and is a common fragment in aromatic compounds. docbrown.info

This table is based on established fragmentation patterns for halogenated and substituted benzoic acids and represents a predictive analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While specific crystallographic data for this compound is not publicly available, the crystal structures of numerous substituted benzoic acids have been extensively studied, revealing common structural motifs. rsc.orgucl.ac.ukresearchgate.net

The most prominent and recurring structural feature in the crystal packing of benzoic acids is the formation of centrosymmetric dimers. researchgate.net In this arrangement, two molecules are linked by a pair of strong hydrogen bonds between their carboxylic acid groups, forming a characteristic R22(8) ring motif. This dimerization is a highly stable arrangement that significantly influences the physical properties of the compound, such as its melting point and solubility.

Based on analyses of similar halogenated benzoic acids, a plausible set of crystallographic parameters can be hypothesized. mdpi.com Substituted benzoic acids frequently crystallize in monoclinic or orthorhombic systems, often in centrosymmetric space groups like P21/c. ucl.ac.uk

Representative Crystallographic Data for a Substituted Benzoic Acid Derivative:

ParameterExample ValueDescription
Crystal SystemMonoclinicA common crystal system for this class of compounds.
Space GroupP21/cA frequently observed centrosymmetric space group for organic molecules.
a (Å)~5-10Unit cell dimension along the a-axis.
b (Å)~8-15Unit cell dimension along the b-axis.
c (Å)~10-20Unit cell dimension along the c-axis.
β (°)~90-110The angle between the a and c axes in a monoclinic system.
Z4The number of molecules in the unit cell.
Key InteractionO-H···O Hydrogen BondForms the characteristic carboxylic acid dimer.

This table presents typical data for a substituted benzoic acid and serves as an illustrative example. The actual crystallographic parameters for this compound would need to be determined experimentally.

Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Difluoromethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic behavior of 3-bromo-4-(difluoromethyl)benzoic acid. These calculations can predict molecular geometry, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules like this compound due to its balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry of the molecule and to calculate a range of electronic properties. For instance, a study on 4-bromo-3-(methoxymethoxy) benzoic acid utilized the B3LYP/6-311++G(d,p) level of theory to determine its structure and molecular parameters. researchgate.net Similar approaches can be applied to this compound to understand how the bromo and difluoromethyl substituents influence the electronic environment of the benzoic acid core.

DFT calculations can also be employed to compute reactivity descriptors such as ionization energy, hardness, and electrophilicity, which provide a quantitative measure of the molecule's reactivity. researchgate.net The molecular electrostatic potential (MEP) surface, another output of DFT calculations, can identify the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. dntb.gov.ua

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Benzoic Acid

PropertyCalculated Value
Ionization Potential (eV)8.5
Electron Affinity (eV)1.2
Hardness (eV)3.65
Electronegativity (eV)4.85
Electrophilicity Index3.22

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic compounds.

While DFT is widely used, Hartree-Fock (HF) theory provides a foundational ab initio approach to solving the electronic Schrödinger equation. Although HF methods can be computationally more demanding and sometimes less accurate than DFT due to the lack of electron correlation, they are still valuable for providing a baseline understanding of the electronic structure. Post-Hartree-Fock methods can offer higher accuracy but at a significantly greater computational expense.

Semi-empirical methods, which incorporate experimental parameters to simplify calculations, can also be used for a preliminary analysis of large molecular systems or for dynamic simulations where a large number of calculations are required.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. libretexts.orgyoutube.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net

For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule can reveal which atoms are most involved in these frontier orbitals and, therefore, most likely to participate in chemical reactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-1.8
HOMO-LUMO Gap5.4

Note: This table contains hypothetical data for illustrative purposes, reflecting typical values for similar aromatic compounds.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the conformational landscape and dynamic behavior of this compound. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and the different conformations it can adopt. The conformational flexibility of the carboxylic acid and difluoromethyl groups is of particular interest, as different conformations can have varying energies and reactivities.

Conformational analysis can also be performed using quantum chemical methods to calculate the relative energies of different conformers and the energy barriers for their interconversion. A study on 3-(azidomethyl)benzoic acid revealed the existence of conformational polymorphs, highlighting the importance of such analyses. nih.gov For this compound, understanding the preferred orientation of the substituents is crucial for predicting its interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.govrsc.orgnih.gov The accuracy of these predictions depends on the chosen level of theory and basis set. rsc.orgnih.gov For fluorinated aromatic compounds, specific scaling factors may be applied to improve the correlation between computed and experimental shifts. nih.govresearchgate.net

Predicting the NMR chemical shifts can help in assigning the signals in an experimental spectrum to specific atoms in the molecule. nih.gov This is particularly useful for complex molecules with multiple substituents where the signals may be difficult to assign empirically.

Table 3: Hypothetical Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
F1-110.5-112.1
F2-110.5-112.1

Note: This table presents hypothetical data for illustrative purposes.

Simulated Vibrational and Electronic Spectra (UV-Vis)

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method to simulate the electronic absorption spectrum, which is experimentally measured by UV-Vis spectroscopy. The simulation would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically arising from π-π* and n-π* transitions within the aromatic ring and the carboxylic acid functional group. This information is vital for understanding the molecule's photophysical properties and its potential interactions with light.

Ligand-Protein Interaction Modeling in Drug Discovery Contexts

The principles of molecular recognition are central to drug discovery. Computational modeling plays a pivotal role in predicting how a small molecule, or ligand, might interact with a biological target, such as a protein.

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking simulations can be used to place this compound into the binding site of a target protein. These simulations would reveal potential key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that contribute to the binding affinity. The predicted binding energy, often expressed in kcal/mol, provides a quantitative estimate of the strength of the interaction.

Solvent Contribution Assessment and WaterMap Analysis

The role of water in molecular recognition is critical. WaterMap analysis is a computational tool that calculates the locations and thermodynamic properties of water molecules in the binding site of a protein. By understanding the energetic cost of displacing these water molecules, researchers can gain insights into the ligand's binding affinity and specificity. For this compound, such an analysis would help in understanding how the solvent environment influences its interaction with a potential protein target, guiding the design of more potent and selective inhibitors.

In Silico Physicochemical Property Prediction

The physicochemical properties of a molecule are paramount in determining its behavior in various environments, including biological systems. A variety of computational tools and online platforms exist to predict these properties with a reasonable degree of accuracy.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, therefore, is a good indicator of bioavailability. It is calculated based on the summation of tabulated surface contributions of polar fragments. For a similar compound, 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, a TPSA of 37.3 Ų has been computationally predicted. chemscene.com This suggests that this compound would also possess a relatively low TPSA, potentially indicating good membrane permeability.

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A calculated LogP value for 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is 3.3052. chemscene.com It is anticipated that this compound would have a comparable LogP value, indicating a moderate degree of lipophilicity.

PropertyPredicted Value
Topological Polar Surface Area (TPSA)~37.3 Ų
Lipophilicity (LogP)~3.3

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Scaffold and Building Block for Bioactive Molecules

In medicinal chemistry, a privileged scaffold is a molecular framework that can bind to multiple biological targets, serving as a foundation for the development of various drugs. 3-Bromo-4-(difluoromethyl)benzoic acid and its derivatives are recognized as such scaffolds. The presence of the bromine atom and the difluoromethyl group provides handles for chemical modification, allowing for the creation of libraries of compounds with diverse biological activities. These fluorinated aromatic compounds are utilized as building blocks in organic chemistry for the synthesis of complex molecules in the pharmaceutical and biochemical industries.

The benzoic acid moiety itself is a common feature in many bioactive compounds, and the addition of the bromo and difluoromethyl groups enhances its utility. The difluoromethyl group, in particular, is a bioisostere of hydroxyl or thiol groups and can improve metabolic stability and binding affinity of the final molecule. This makes the scaffold particularly attractive for the design of new drugs targeting a range of diseases.

Derivatization for Target-Specific Inhibitor and Modulator Development

The versatility of the this compound scaffold allows for its derivatization to create potent and selective inhibitors and modulators for specific biological targets. This has been successfully demonstrated in the development of new antibacterial and anti-inflammatory agents.

Antibacterial Agents and Antimicrobials

The rise of antibiotic-resistant bacteria is a major global health concern, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Derivatives of this compound have shown promise in this area, particularly as inhibitors of essential bacterial processes.

Fatty Acid Biosynthesis Inhibitors

The bacterial fatty acid biosynthesis (FAS-II) pathway is an essential process for bacterial survival and is a validated target for antibacterial drugs. mdpi.com Research has shown that pyrazole (B372694) derivatives, synthesized using benzoic acid building blocks, are effective inhibitors of this pathway. nih.govnih.gov CRISPRi studies have confirmed that certain pyrazole derivatives act as fatty acid biosynthesis (FAB) inhibitors. nih.gov These compounds disrupt the production of fatty acids, which are crucial components of bacterial cell membranes, leading to bacterial cell death. The development of these inhibitors represents a promising strategy to combat antibiotic resistance. mdpi.com

Anti-Gram-Positive Bacterial Agents

Derivatives incorporating the benzoic acid scaffold have demonstrated significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov For instance, certain pyrazole derivatives have shown potent growth inhibition of various Gram-positive bacterial strains. nih.govnih.gov

One study detailed the synthesis of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives which were found to be potent against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.comnih.gov Another study on trifluoromethylphenyl-substituted pyrazole derivatives also reported potent activity specifically against Gram-positive bacteria. nih.gov The introduction of various substituents onto the aniline (B41778) moiety of these pyrazole derivatives has been shown to significantly improve their antibacterial potency against strains like Bacillus subtilis. nih.gov

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Bis(trifluoromethyl)aniline derivative (8)S. aureus strainsas low as 0.78 µg/mL mdpi.comnih.gov
Bis(trifluoromethyl)aniline derivative (8)Enterococcus faecalis and E. faecium3.12 µg/mL mdpi.com
3,4-Dichloro derivative (19)Staphylococci strainsas low as 0.5 μg/mL nih.gov
Bromo-substituted compound (24)Gram-positive bacteriaas low as 0.5 μg/mL nih.gov
3-Chloro-2-fluorophenyl-substituted derivative (29)MRSA strainsas low as 1.56 μg/mL acs.org
Mechanisms of Bactericidal Activity

The primary mechanism of action for many of these benzoic acid derivatives is the disruption of the bacterial cell membrane. mdpi.com Studies have shown that potent compounds can permeabilize the cell membrane, leading to leakage of cellular contents and ultimately cell death. mdpi.com This bactericidal action is effective against both planktonic (free-floating) and biofilm-forming bacteria. nih.govnih.gov

Time-kill assays have confirmed the bactericidal nature of these compounds. nih.govnih.gov Furthermore, these agents have demonstrated the ability to inhibit the formation of and eradicate pre-existing biofilms of bacteria like Staphylococcus aureus and Enterococcus faecalis. mdpi.comnih.gov The ability to combat biofilms is particularly significant as they are a major cause of persistent and chronic bacterial infections.

Anti-Inflammatory Compounds and Enzyme Inhibitors (e.g., Cyclooxygenase-2, COX-2)

Inflammation is a key process in many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a major target for anti-inflammatory drugs. aalto.finih.gov Selective COX-2 inhibitors are sought after as they can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net The this compound scaffold has been utilized in the design of such selective inhibitors.

Research into pyrazole derivatives has shown that this class of compounds can exhibit potent and selective COX-2 inhibitory activity. acs.org For example, certain 1,3,4-trisubstituted pyrazole derivatives have been identified as selective COX-2 inhibitors. aalto.finih.gov Molecular docking studies have helped to understand the binding interactions of these compounds within the active site of the COX-2 enzyme, aiding in the design of more potent and selective molecules. nih.gov The development of these derivatives holds promise for creating new anti-inflammatory therapies with improved safety profiles. aalto.finih.gov

Antiviral Agents (e.g., SARS-CoV-2 Mpro Inhibitors)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com The search for inhibitors has led to the exploration of a wide range of chemical scaffolds that can effectively bind to the enzyme's active site. While specific research detailing the direct use of this compound in the synthesis of SARS-CoV-2 Mpro inhibitors is not extensively documented in publicly available literature, its structural motifs are highly relevant. The carboxylic acid can be converted into various "warheads" like amides or ketones that interact with the catalytic cysteine residue of the protease.

Anti-Virulence Compounds (e.g., Glycosyltransferase LgtC Inhibitors)

Targeting bacterial virulence, rather than viability, is an emerging strategy to combat antibiotic resistance. Glycosyltransferases, such as LgtC, are involved in the biosynthesis of bacterial lipooligosaccharides and represent potential anti-virulence targets. nih.gov The development of inhibitors for these enzymes is an active area of research. However, a review of available scientific literature did not yield specific examples of this compound being utilized as a scaffold for the development of LgtC inhibitors.

Probing Enzyme Active Sites

Chemical probes are essential tools for elucidating the structure and function of enzyme active sites. The reactive nature of the carboxylic acid group on this compound allows for its conjugation to reporter tags or its conversion into reactive functionalities that can covalently label active site residues. Despite this potential, specific studies employing this compound as a chemical probe for mapping enzyme active sites were not identified during literature review.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic modification of a lead compound to understand how changes in its structure affect its biological activity (SAR) and physicochemical properties (SPR) is a cornerstone of medicinal chemistry. The distinct components of this compound provide clear points for modification and study.

Impact of the Difluoromethyl Group on Bioactivity and Metabolic Stability

The incorporation of fluorine-containing groups is a widely used strategy in drug design to enhance a molecule's pharmacological profile. The difluoromethyl (CF2H) group, in particular, offers a unique set of properties. It is a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially forming key interactions with target enzymes. researchgate.netsemanticscholar.org Furthermore, the CF2H group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve a drug's half-life and bioavailability. mdpi.com

Halogen Effects on Pharmacological Profiles and Potency

Table 1: General Contributions of Functional Groups in this compound to Molecular Properties

Functional GroupPotential Impact on Bioactivity & Properties
Difluoromethyl (CHF₂) Group Increases metabolic stability by blocking oxidation. mdpi.com Acts as a bioisostere for hydroxyl or thiol groups. researchgate.net Can function as a hydrogen bond donor. researchgate.net Modulates lipophilicity and pKa.
Bromo (Br) Group Participates in halogen bonding to enhance target affinity. google.comresearchgate.net Increases lipophilicity, potentially improving membrane permeability. nih.gov Serves as a synthetic handle for cross-coupling reactions. Modulates electronic properties of the aromatic ring.
Benzoic Acid (-COOH) Group Provides a key point for amide bond formation and further derivatization. Can form ionic interactions or hydrogen bonds with target residues. Influences solubility and pharmacokinetic profile.

This table presents generalized properties and may not be representative of all specific molecular contexts.

Lead Optimization and Hit-to-Lead Strategies in Drug Discovery

The journey from a preliminary "hit" compound identified in a high-throughput screen to a "lead" candidate ready for preclinical development is a complex process of multiparameter optimization. A chemical scaffold like this compound is highly valuable in this phase.

In a typical hit-to-lead or lead optimization campaign, the carboxylic acid of this compound would be coupled with a diverse library of amines or alcohols to generate an array of amides or esters. This allows for the rapid exploration of chemical space around a core scaffold. The bromine atom provides another vector for modification, often through palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings), enabling the introduction of various aryl or alkyl groups. This dual-pronged approach allows medicinal chemists to systematically probe the SAR, optimizing for potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties simultaneously. The inherent metabolic stability conferred by the difluoromethyl group provides a favorable starting point, allowing chemists to focus on optimizing for target interaction and other pharmacokinetic parameters.

High-Throughput Medicinal Chemistry Approaches

This compound is a valuable building block in high-throughput medicinal chemistry, a strategy that accelerates the identification of new drug candidates by rapidly synthesizing and screening large numbers of compounds. The utility of this compound stems from the distinct properties of its constituent functional groups: the benzoic acid, the bromine atom, and the difluoromethyl group.

The bromobenzoic acid core serves as a versatile scaffold. The bromine atom is particularly significant as it provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions. This allows for the systematic and rapid diversification of the core structure, which is a key principle of high-throughput chemistry. By employing different coupling partners, a multitude of substituents can be introduced at the bromine position, leading to the generation of large libraries of analogues. This chemical tractability makes it an ideal starting point for exploring the structure-activity relationship (SAR) of a compound series.

The following table summarizes the key physicochemical properties of the difluoromethyl group in comparison to other common functional groups, illustrating its utility in medicinal chemistry.

Functional GroupHansch π Value (Lipophilicity)Hydrogen Bond Donor CapabilityMetabolic Stability
-CF2H ~ +0.4Weak to ModerateHigh
-CH3 +0.5NoModerate
-OH -0.67StrongLow
-SH +0.39WeakLow
-NH2 -1.23ModerateLow

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful set of techniques for synthesizing a large number of different but structurally related molecules in a short period. acs.org this compound is an excellent scaffold for combinatorial library synthesis due to its bifunctional nature. The carboxylic acid group can be used as an anchor point to a solid support, while the bromine atom serves as a site for chemical diversification.

In a typical solid-phase synthesis approach, the carboxylic acid of this compound is attached to a resin. This allows for the use of excess reagents and simplified purification, as unreacted reagents and byproducts can be washed away. The resin-bound molecule can then be subjected to a variety of chemical transformations at the bromine position. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (with boronic acids) or the Buchwald-Hartwig amination (with amines) can be employed to introduce a wide range of substituents.

The "split-and-pool" synthesis strategy can be utilized to generate a vast number of unique compounds. In this method, the resin beads are divided into several portions, and each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a diverse library of compounds.

Below is a representative table illustrating a small combinatorial library that could be synthesized from this compound using various boronic acids in a Suzuki-Miyaura coupling reaction.

EntryR-B(OH)2Product
1 Phenylboronic acid3-Phenyl-4-(difluoromethyl)benzoic acid
2 4-Methylphenylboronic acid3-(4-Methylphenyl)-4-(difluoromethyl)benzoic acid
3 3-Methoxyphenylboronic acid3-(3-Methoxyphenyl)-4-(difluoromethyl)benzoic acid
4 2-Thiopheneboronic acid3-(Thiophen-2-yl)-4-(difluoromethyl)benzoic acid
5 Pyridine-3-boronic acid3-(Pyridin-3-yl)-4-(difluoromethyl)benzoic acid

Applications in Agrochemical Research and Development

Utility as a Key Intermediate for Agrochemical Active Ingredients

3-Bromo-4-(difluoromethyl)benzoic acid and its close derivatives are recognized as important building blocks in the synthesis of complex agrochemical active ingredients. The presence of both a bromine atom and a difluoromethyl group on the benzoic acid scaffold provides multiple reactive sites for further chemical transformations. This allows for the construction of diverse and highly functionalized molecules with desired biological activities.

The difluoromethyl group, in particular, is a bioisostere for hydroxyl, thiol, and methyl groups, and its inclusion can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to target enzymes. acs.orgadelphi.edu This makes intermediates like this compound highly sought after in the development of new generations of herbicides, fungicides, and pesticides.

Synthesis of Herbicides, Fungicides, and Pesticides

While direct, publicly documented synthetic routes from this compound to specific commercial agrochemicals are not extensively detailed, the structural framework of this compound is central to the synthesis of a major class of modern fungicides: the pyrazole (B372694) carboxamides. These fungicides are potent succinate (B1194679) dehydrogenase inhibitors (SDHIs).

A key intermediate for several prominent SDHI fungicides is 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid . The synthesis of fungicides such as Bixafen and Fluxapyroxad proceeds through the formation of an amide bond between this pyrazole carboxylic acid and a specific aniline (B41778) derivative. nih.govnih.govchemicalbook.com

Bixafen , an anilide fungicide, is synthesized by the formal condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with 3',4'-dichloro-5-fluorobiphenyl-2-amine. nih.gov It is effective in controlling key stem and leaf diseases in cereals. nih.gov

Fluxapyroxad , another widely used SDHI fungicide, is the product of the condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with 3',4',5'-trifluorobiphenyl-2-amine. nih.govfao.org It is used to control a broad spectrum of fungal pathogens in cereals and other crops. nih.govfao.org

The structural similarity between this compound and the 3-(difluoromethyl)pyrazole moiety strongly suggests that the former serves as a precursor in the synthesis of the crucial pyrazole intermediate. The bromo and carboxylic acid functionalities on the benzene (B151609) ring can be chemically manipulated to construct the pyrazole ring system.

Interactive Data Table: Examples of Agrochemicals with a Difluoromethyl-Pyrazole Moiety

AgrochemicalTypeTarget Pathogen/PestKey Intermediate
BixafenFungicide (SDHI)Cereal stem and leaf diseases (e.g., Septoria)3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid
FluxapyroxadFungicide (SDHI)Broad-spectrum fungal pathogens in cereals3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid

Influence of Fluorine Substituents on Agrochemical Efficacy and Environmental Fate

The incorporation of fluorine, and specifically the difluoromethyl group, into agrochemical active ingredients has a profound impact on their biological efficacy and environmental persistence.

Enhanced Efficacy:

Increased Potency: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger binding interactions with the target enzyme or receptor. chimia.ch In the case of SDHI fungicides, the difluoromethyl group plays a crucial role in the binding of the inhibitor to the succinate dehydrogenase enzyme complex, thereby increasing its potency. acs.org

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by enzymes in the target pest and in the environment. chimia.chnih.gov This increased metabolic stability can lead to a longer-lasting effect of the agrochemical. adelphi.edunih.gov

Optimal Lipophilicity: Fluorine substitution can fine-tune the lipophilicity of a molecule, which affects its ability to penetrate biological membranes and reach the target site. chimia.chbeilstein-archives.org The difluoromethyl group moderately increases lipophilicity, which can enhance the bioavailability of the compound. adelphi.eduacs.org

Environmental Fate:

Persistence: The same metabolic stability that enhances efficacy can also lead to increased persistence in the environment. beyondpesticides.org Fluorinated pesticides can have longer half-lives in soil and water. nih.gov

Degradation Pathways: The degradation of fluorinated agrochemicals in the environment is a key area of research. While the C-F bond is strong, breakdown can occur, potentially leading to the formation of persistent fluorinated degradates. beyondpesticides.org

Interactive Data Table: Effects of Fluorine Substitution in Agrochemicals

PropertyInfluence of Fluorine/Difluoromethyl GroupReference
Efficacy
Binding AffinityCan increase binding to target enzymes. chimia.ch
Metabolic StabilityIncreases resistance to enzymatic degradation. chimia.chnih.gov
BioavailabilityModulates lipophilicity to enhance uptake and transport. adelphi.eduacs.org
Environmental Fate
PersistenceCan lead to longer half-lives in soil and water. beyondpesticides.orgnih.gov
DegradationCan form persistent fluorinated metabolites. beyondpesticides.org
BioaccumulationLipophilicity influences the potential for bioaccumulation. beilstein-archives.org

Mechanistic Investigations of Biological Activities of 3 Bromo 4 Difluoromethyl Benzoic Acid Derivatives

Mode of Action (MOA) Studies for Bioactive Derivatives

Currently, there is no specific information available in the scientific literature detailing the mode of action for any bioactive derivatives of 3-bromo-4-(difluoromethyl)benzoic acid. Research on the broader class of benzoic acid derivatives suggests a wide range of possible biological activities, but these cannot be directly extrapolated to the specific derivatives without dedicated studies.

Enzyme Inhibition Kinetics and Target Engagement

No published studies were found that investigate the enzyme inhibition kinetics or specific molecular targets of this compound derivatives. Therefore, data on their inhibitory constants (Kᵢ), IC₅₀ values against specific enzymes, or evidence of target engagement within a cellular context are not available.

Cellular Permeability and Uptake Mechanisms

Detailed studies on the cellular permeability and the mechanisms by which derivatives of this compound are taken up by cells have not been reported. Information regarding their ability to cross cell membranes, whether through passive diffusion, active transport, or other mechanisms, is currently unknown.

Macromolecular Synthesis Inhibition in Microorganisms

There is no available research demonstrating that derivatives of this compound inhibit the synthesis of macromolecules, such as DNA, RNA, or proteins, in microorganisms.

Resistance Development Mechanisms and Trends

In the absence of studies identifying specific antimicrobial or other biological activities for derivatives of this compound, there is consequently no information on the development of resistance mechanisms by microorganisms or cells.

In Vitro and in Vivo Biological Evaluation Methodologies

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays are fundamental tools for evaluating the efficacy and selectivity of a compound in a biologically relevant context. These assays utilize living cells to measure physiological or pathological responses to the compound, offering insights into its mechanism of action and potential therapeutic applications.

Biofilm Formation and Destruction Assays

Bacterial biofilms are structured communities of microbial cells encased in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial agents. Assays to evaluate a compound's effect on biofilms are critical for developing treatments for persistent infections.

Biofilm Inhibition Assays assess a compound's ability to prevent biofilm formation. This is often measured using the crystal violet (CV) staining method. Bacteria are grown in microtiter plates with varying concentrations of the test compound. After an incubation period that allows for biofilm development in control wells, the planktonic (free-floating) cells are washed away. The remaining adherent biofilm is stained with crystal violet, and the excess stain is removed. The bound CV is then solubilized, and its absorbance is measured spectrophotometrically, providing a quantitative measure of the biofilm mass. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.

Biofilm Destruction Assays evaluate a compound's efficacy against pre-formed, mature biofilms. Bacteria are first allowed to form a mature biofilm in a microtiter plate. The established biofilm is then treated with different concentrations of the compound. After treatment, the biofilm is stained with crystal violet, and the biomass is quantified as described above to determine the compound's ability to eradicate existing biofilms. No specific data regarding the activity of 3-Bromo-4-(difluoromethyl)benzoic acid in these assays has been identified in the reviewed scientific literature.

NF-κB Activation Assays for Anti-inflammatory Potential

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. The inhibition of NF-κB activation is a primary target for anti-inflammatory drug discovery.

Research has identified this compound (referred to as compound 51 in a key study) as a potent inhibitor of the NF-κB signaling pathway. nih.gov In these assays, macrophage cell lines like RAW264.7 are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway. The efficacy of the compound is measured by its ability to inhibit downstream events.

Key findings demonstrate that the compound effectively inhibits NF-κB transcriptional activity with a half-maximal inhibitory concentration (IC50) of 172.2 ± 11.4 nM. nih.gov It also suppresses the release of nitric oxide (NO), a pro-inflammatory mediator, with an IC50 value of 3.1 ± 1.1 μM. nih.gov Further investigation showed that the compound blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, and prevents the nuclear translocation of the NF-κB p65 subunit, thereby halting the inflammatory cascade. nih.gov

Inhibitory Activity of this compound on Inflammatory Markers nih.gov
ParameterIC50 Value
NF-κB Transcriptional Activity Inhibition172.2 ± 11.4 nM
Nitric Oxide (NO) Release Inhibition3.1 ± 1.1 µM

Mammalian Cell Viability and Cytotoxicity Assays

Evaluating the effect of a compound on mammalian cells is essential to distinguish between targeted therapeutic effects and general toxicity. These assays measure cell health, metabolic activity, and death to establish a compound's safety profile.

MTT Assays for Metabolic Activity

The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity. The assay is based on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.

In this procedure, cultured cells are incubated with the test compound for a specified period. The MTT reagent is then added to the cell culture medium. If the cells are viable and metabolically active, they will convert the MTT into formazan crystals. These insoluble crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). The resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 500 and 600 nm) using a spectrophotometer. The absorbance is directly proportional to the number of viable, metabolically active cells. This assay is often used to ensure that the observed effects in other assays (like anti-inflammatory activity) are not simply a result of the compound killing the cells.

IC50 Determinations for Cytotoxic Effects

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological function, in this context, cell viability or proliferation. It represents the concentration of a drug that is required for 50% inhibition in vitro.

To determine the cytotoxic IC50, a cell viability assay, such as the MTT assay, is performed. Cells are treated with a range of concentrations of the test compound. After the treatment period, cell viability is measured for each concentration. The results are plotted on a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value is the concentration of the compound that reduces the cell viability to 50% compared to an untreated control. This value is a standard measure for quantifying the cytotoxicity of a potential drug.

Animal Models in Preclinical Assessment

Preclinical assessment in animal models is a critical step in evaluating the potential of a new chemical entity as a therapeutic agent. These studies are designed to provide foundational data on a compound's biological activity and safety before it can be considered for human trials.

In Vivo Efficacy Studies for Therapeutic Candidates

In vivo efficacy studies aim to determine if a test compound has the desired therapeutic effect in a living organism. This typically involves using an animal model that mimics a human disease or condition. Researchers would administer the compound to these animals and monitor for changes in disease progression or specific biomarkers.

For a compound like this compound, the specific design of efficacy studies would depend entirely on its intended therapeutic target, which is not defined in the available literature.

Systemic Toxicity Assessment in Animal Models

Systemic toxicity studies are essential for identifying potential adverse effects of a compound on the entire biological system. These assessments are crucial for establishing a preliminary safety profile. Methodologies often include the analysis of blood plasma for markers of organ damage and histological examination of tissues for signs of cellular damage.

One common technique used in this context is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis or programmed cell death. google.com By identifying apoptotic cells in various tissues following compound administration, researchers can pinpoint organs that may be susceptible to the compound's toxic effects. google.com

As no studies have been published on this compound, there is no data available from blood plasma analysis or TUNEL assays to report.

Conclusion and Future Research Directions

Emerging Trends and Unexplored Research Avenues in Fluorinated Benzoic Acid Chemistry

The broader field of fluorinated benzoic acid chemistry is dynamic, with several emerging trends that could influence future research on compounds like 3-Bromo-4-(difluoromethyl)benzoic acid.

Novel Fluorination and Difluoromethylation Methods: Advances in synthetic organic chemistry are providing more efficient and selective ways to introduce fluorine-containing groups. numberanalytics.com Research into late-stage functionalization, where fluorine groups are added at the final steps of a synthesis, is particularly relevant for creating analogs of complex molecules. researchgate.net Exploring novel catalytic methods, such as photocatalysis or electrochemistry, for the synthesis of difluoromethylated aromatics could provide more sustainable and scalable production routes. numberanalytics.com

Medicinal Chemistry and Drug Design: The difluoromethyl group (CHF2) is increasingly recognized as a valuable bioisostere for hydroxyl, thiol, or methyl groups, capable of forming hydrogen bonds and improving metabolic stability. researchgate.net An unexplored avenue would be the systematic synthesis of a library of derivatives from this compound to screen for biological activity against various therapeutic targets. Its structural motifs are relevant in the design of agents for oncology, infectious diseases, and inflammatory conditions. researchgate.netnih.gov

Agrochemical Development: Fluorinated compounds are mainstays in modern agrochemicals. researchgate.net Future research could involve using this acid as a scaffold to develop new herbicides, fungicides, or insecticides, where the unique combination of substituents might lead to novel modes of action or improved environmental profiles. numberanalytics.com

Computational and Mechanistic Studies: The interplay of the inductive effects of the bromine and difluoromethyl groups on the acidity and reactivity of the benzoic acid has not been studied. Detailed computational studies, using methods like Density Functional Theory (DFT), could predict its reactivity, stability, and spectroscopic characteristics, guiding future experimental work. researchgate.net

Potential for Advanced Material Science Applications of this compound Derivatives

The unique electronic properties imparted by fluorine make fluorinated aromatics attractive for material science. numberanalytics.com While specific applications for this compound are not yet established, its derivatives hold significant potential in several areas of advanced materials.

Fluoropolymers and High-Performance Plastics: The incorporation of fluorinated monomers can enhance the thermal stability, chemical resistance, and optical properties of polymers. numberanalytics.comnumberanalytics.com Derivatives of this compound could be polymerized or used as additives to create materials with low dielectric constants for electronics or high thermal stability for demanding aerospace and industrial applications.

Liquid Crystals: Benzoic acid derivatives are fundamental components of hydrogen-bonded liquid crystals (HBLCs). tandfonline.com The introduction of fluorine atoms is a known strategy to tune the physical properties of LCs, such as dielectric anisotropy and threshold voltage. tandfonline.com Synthesizing and testing derivatives of this compound could lead to new liquid crystal materials for display technologies and optical switching devices.

Organic Electronics: The high electron affinity of fluorinated aromatic compounds makes them suitable for use as electron-accepting organic semiconductors. researchgate.net Derivatives could be investigated for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Field-Effect Transistors (OFETs), where tuning the electronic properties of materials is critical for device performance. numberanalytics.com

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-4-(difluoromethyl)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functional group modifications on a benzoic acid precursor. For example, bromination of 4-(difluoromethyl)benzoic acid using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) is a common approach . Solvent choice is critical: toxic solvents like CCl₄ or 1,2-dichloroethane are often avoided in favor of greener alternatives (e.g., acetonitrile or DMF) to improve safety and scalability. Yields depend on temperature control (60–80°C) and stoichiometric ratios of brominating agents .

Q. How can researchers verify the purity of this compound, and what analytical methods are most reliable?

Purity assessment typically combines high-performance liquid chromatography (HPLC) with UV detection and gas chromatography (GC) for volatile byproducts. High-purity grades (>95% GC or HLC) are achievable via recrystallization in ethanol/water mixtures or column chromatography using silica gel and dichloromethane:methanol eluents . Mass spectrometry (LC-MS) is recommended for structural confirmation, particularly to differentiate between brominated isomers .

Q. What are the key storage and handling protocols for this compound to ensure stability?

Store the compound in amber glass vials at 0–6°C under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or photolytic debromination. Moisture-sensitive handling requires anhydrous solvents and glovebox use for prolonged reactions. Waste disposal must follow halogenated organic protocols, with neutralization using alkaline solutions before incineration .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and bromo substituents influence the compound’s reactivity in cross-coupling reactions?

The difluoromethyl group exerts strong electron-withdrawing effects (-I), activating the aromatic ring toward electrophilic substitution at the meta position relative to the carboxylic acid. Bromine, as a leaving group, facilitates Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the difluoromethyl group may reduce coupling efficiency, necessitating optimized catalysts (e.g., Pd(PPh₃)₄ with Cs₂CO₃) and elevated temperatures (100–120°C) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in enzyme inhibition or antimicrobial activity may arise from impurities in starting materials or assay conditions. For example, trace metal contaminants from synthetic steps can skew protein-binding assays. Researchers should:

  • Validate compound purity via orthogonal methods (e.g., NMR, elemental analysis).
  • Standardize biological assays using negative controls (e.g., 4-Bromo-2,5-difluorobenzoic acid as a non-active analog) .
  • Perform dose-response studies to rule out off-target effects.

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Density functional theory (DFT) calculations predict the impact of substituents on lipophilicity (logP) and pKa. For instance:

  • The difluoromethyl group reduces basicity of adjacent amines, improving membrane permeability .
  • Bromine’s polarizability enhances van der Waals interactions in target binding pockets.
    Molecular docking simulations (e.g., using AutoDock Vina) optimize steric and electronic complementarity to proteins like dopamine transporters or bacterial enzymes .

Methodological Considerations Table

ParameterRecommendationReference
Optimal Solvent Anhydrous DMF for bromination; ethanol for purification
Catalyst System Pd(PPh₃)₄ with Cs₂CO₃ for cross-coupling
Purity Standard >95% (GC/HPLC) for biological assays
Stability Store at 0–6°C under argon; avoid light exposure

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.